GSK-3 Inhibitor II GSK-3 Inhibitor II 2-[(3-iodophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is an aryl sulfide.
Brand Name: Vulcanchem
CAS No.: 478482-75-6
VCID: VC0005374
InChI: InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
SMILES: C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Molecular Formula: C14H10IN3OS
Molecular Weight: 395.22 g/mol

GSK-3 Inhibitor II

CAS No.: 478482-75-6

Cat. No.: VC0005374

Molecular Formula: C14H10IN3OS

Molecular Weight: 395.22 g/mol

* For research use only. Not for human or veterinary use.

GSK-3 Inhibitor II - 478482-75-6

CAS No. 478482-75-6
Molecular Formula C14H10IN3OS
Molecular Weight 395.22 g/mol
IUPAC Name 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Standard InChI Key ZRHRPGSSSVYBRG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Canonical SMILES C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Appearance Assay:≥95%A crystalline solid

Chemical and Pharmacological Profile of GSK-3 Inhibitor II

Structural Characteristics

GSK-3 Inhibitor II (SB-216763) is an arylindolemaleimide derivative with a molecular weight of 465.3 g/mol. Its structure features a maleimide group linked to an indole aromatic system, enabling competitive binding to the ATP pocket of GSK-3β .

Selectivity and Binding Affinity

SB-216763 exhibits IC50 values of 34 nM for GSK-3α and 9 nM for GSK-3β, demonstrating preferential inhibition of the β-isoform . Kinase profiling assays confirm minimal off-target effects against CDKs, MAPKs, and PKC isoforms, underscoring its specificity .

Table 1: Comparative IC50 Values of Select GSK-3 Inhibitors

CompoundGSK-3α IC50 (µM)GSK-3β IC50 (µM)Selectivity Ratio (β/α)
SB-2167630.0340.0093.78
Psoralidin 2.274.240.54
Rosmarinic acid 5.142.252.28
CHIR99021 0.0100.0052.00

Mechanistic Insights into GSK-3 Inhibitor II

ATP-Competitive Inhibition

SB-216763 binds to the ATP-binding site of GSK-3β, stabilizing the kinase in an inactive conformation. Molecular docking studies reveal hydrogen bonding with residues Val135 and Asp133, while hydrophobic interactions with Phe67 and Leu188 enhance binding stability .

Downstream Signaling Modulation

By inhibiting GSK-3β, SB-216763 promotes β-catenin accumulation, activating Wnt-responsive genes such as Axin2 and Cyclin D1. Concurrently, it suppresses pro-apoptotic signals by reducing caspase-3 activation and JNK phosphorylation .

Preclinical Research Findings

Neuroprotection and Tau Pathology

In cortical neurons, SB-216763 (1 µM) reduced tau phosphorylation at Ser396 by 70% within 6 hours, correlating with improved microtubule stability . In vivo, intraperitoneal administration (5 mg/kg) attenuated Aβ-induced neurotoxicity in murine models, decreasing hippocampal neuronal loss by 40% .

Axon Regeneration and Neurite Outgrowth

Paradoxically, SB-216763 exhibits concentration-dependent effects on neurite dynamics. At 10 nM, it enhanced axon branching in dorsal root ganglion (DRG) neurons by 2.5-fold, while concentrations >100 nM inhibited outgrowth via excessive GSK-3 suppression .

Table 2: Dose-Response Effects of SB-216763 in DRG Neurons

ConcentrationAxon Length (µm)Branch Points per Neuron
1 nM320 ± 453.2 ± 0.8
10 nM480 ± 606.5 ± 1.2
100 nM210 ± 301.8 ± 0.5

Clinical Translation and Therapeutic Applications

Ischemic Stroke Models

In middle cerebral artery occlusion (MCAO) mice, SB-216763 (10 mg/kg, i.p.) reduced infarct volume by 55% and improved motor function scores by 40% compared to controls . Mechanistically, this involved inhibition of NF-κB-mediated inflammation and preservation of mitochondrial membrane potential .

Alzheimer’s Disease and Tauopathies

A phase I trial (NCT00948259) evaluated Tideglusib, a related GSK-3 inhibitor, but reported limited efficacy due to poor blood-brain barrier penetration . SB-216763’s superior pharmacokinetic profile—80% oral bioavailability and brain-to-plasma ratio of 0.8—positions it as a viable candidate for CNS disorders .

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